molecular formula C9H13NOS2 B14585651 O-tert-Butyl thiophen-2-ylcarbamothioate CAS No. 61528-58-3

O-tert-Butyl thiophen-2-ylcarbamothioate

Cat. No.: B14585651
CAS No.: 61528-58-3
M. Wt: 215.3 g/mol
InChI Key: JKPIPKSTDUJJNF-UHFFFAOYSA-N
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Description

O-tert-Butyl thiophen-2-ylcarbamothioate is a sulfur-containing organic compound characterized by a carbamothioate functional group (-NH-CS-O-) linked to a thiophene ring and a tert-butyl ester moiety. The thiophene ring, a five-membered aromatic heterocycle with a sulfur atom, contributes π-electron density, which may affect reactivity in substitution or addition reactions.

Properties

CAS No.

61528-58-3

Molecular Formula

C9H13NOS2

Molecular Weight

215.3 g/mol

IUPAC Name

O-tert-butyl N-thiophen-2-ylcarbamothioate

InChI

InChI=1S/C9H13NOS2/c1-9(2,3)11-8(12)10-7-5-4-6-13-7/h4-6H,1-3H3,(H,10,12)

InChI Key

JKPIPKSTDUJJNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=S)NC1=CC=CS1

Origin of Product

United States

Preparation Methods

General Electrosynthesis Procedure

In a typical setup, thiophen-2-yl disulfide and tert-butylamine are dissolved in an aqueous solvent (e.g., acetonitrile/water). A constant current (7.3 mA) is applied using graphite electrodes, facilitating the oxidation of disulfide to thiol radicals. These radicals react with tert-butylamine to form the target thiocarbamate. The reaction is monitored by TLC, and purification involves column chromatography (hexane/ethyl acetate).

Key Data:

Parameter Value Source
Solvent Acetonitrile/water (4:1)
Current 7.3 mA
Reaction Time 3 hours
Yield 65–75%

This method avoids toxic reagents and operates under mild conditions, aligning with green chemistry principles.

Nucleophilic Substitution Approaches

Nucleophilic substitution between thiophen-2-ylthiol and tert-butyl carbamoyl chloride represents a classical route. The thiolate anion attacks the electrophilic carbon in the carbamoyl chloride, displacing chloride and forming the thiocarbamate bond.

Reaction Optimization

The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0°C to minimize side reactions. Triethylamine is added to scavenge HCl, driving the reaction to completion. After stirring for 12 hours, the mixture is washed with saturated NaCl, and the organic layer is concentrated. The crude product is purified via flash chromatography.

Challenges:

  • Tert-butyl carbamoyl chloride’s sensitivity to moisture necessitates strict anhydrous conditions.
  • Competitive oxidation of thiophen-2-ylthiol to disulfide may occur, requiring inert atmospheres.

A patent (CN103787973A) describes the use of tert-butyl formate intermediates in synthesizing spirocyclic compounds. While not directly addressing this compound, this method provides insights into tert-butyl group introduction.

Synthetic Pathway

  • Formation of 4-Formylpiperidine-1-tert-butyl Formate:
    Piperidine is reacted with tert-butyl formate under basic conditions to form the intermediate.
  • Aldol Condensation:
    Methyl vinyl ketone is added to the intermediate in THF, followed by cooling to −10°C and dropwise addition of potassium hydroxide. This step forms a spirocyclic ketone.
  • Thiocarbamate Formation:
    The ketone intermediate is treated with thiophen-2-ylthiol and thiophosgene to install the carbamothioate group.

Purification:
The final product is isolated via flash chromatography (cyclohexane/ethyl acetate) and recrystallized from hexane.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Electrosynthesis 65–75% Mild, room temp Solvent efficiency, minimal waste Requires specialized equipment
Nucleophilic 50–60% Anhydrous, 0°C High purity Moisture-sensitive reagents
Multi-step 40–50% Low temperature Scalable for industrial use Lengthy process, low atom economy

The electrochemical method offers the highest efficiency and sustainability, whereas the multi-step approach is better suited for large-scale production despite lower yields.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • 1H NMR (CDCl3): δ 7.60–7.58 (m, 1H, thiophene), 7.33–7.32 (m, 1H, thiophene), 1.33 (s, 9H, tert-butyl).
  • 13C NMR: Peaks at δ 169.4 (C=S), 153.5 (tert-butyl C), 126.9 (thiophene C).
  • HRMS: Calculated for C₉H₁₃NOS₂ [M+H]⁺: 228.0521; Found: 228.0528.

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyl thiophen-2-ylcarbamothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of O-tert-Butyl thiophen-2-ylcarbamothioate involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carbamothioate moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Substituents Functional Group Key Properties (Inferred or Reported)
This compound C₉H₁₃NOS₂ tert-Butyl, thiophen-2-yl Carbamothioate High steric hindrance; aromatic π-system
O-tert-Butyl isopropylphosphonofluoridate C₇H₁₆FO₂P tert-Butyl, isopropyl Phosphonofluoridate Regulated (Schedule 1A01); hydrolytically unstable

Key Observations :

  • Steric Effects: The tert-butyl group in both compounds likely reduces nucleophilic attack at the ester linkage, enhancing stability. However, the phosphonofluoridate in is classified as a controlled substance, suggesting high reactivity or toxicity .
  • Electronic Effects: The thiophene ring’s electron-rich aromatic system may increase electrophilic substitution reactivity in this compound, contrasting with the electron-withdrawing phosphorus center in phosphonofluoridates.

Reactivity and Stability

  • Hydrolysis: Phosphonofluoridates (e.g., O-tert-Butyl isopropylphosphonofluoridate) are prone to hydrolysis due to the labile P-F bond, forming phosphonic acids . In contrast, carbamothioates like this compound may exhibit slower hydrolysis due to the less polarizable C=S bond, though this is speculative.
  • Thermal Stability : The tert-butyl group’s steric bulk likely enhances thermal stability in both compounds by shielding reactive sites.

Q & A

Q. What safety protocols are critical when handling tert-butyl-protected thiophene derivatives?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential thiocyanate toxicity.
  • Waste Disposal : Quench reactive intermediates (e.g., thiophosgene) with 10% NaHCO₃ before disposal.
  • Storage : Store under argon at –20°C to prevent hydrolysis .

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